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Compound of Interest

Compound Name: SMase-IN-1

Cat. No.: B1595819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activities of SMase-IN-1, a notable inhibitor of sphingomyelinase. This document

is designed to furnish researchers and drug development professionals with the foundational

knowledge required for further investigation and application of this compound.

Chemical Structure and Physicochemical Properties
SMase-IN-1, systematically known as 6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, is a

heterocyclic small molecule belonging to the quinazolinone class of compounds. Its chemical

scaffold is a key determinant of its biological activity.

Identifier Value

IUPAC Name
6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-

one

CAS Number 33017-85-5

Molecular Formula C₈H₅ClN₂OS

Molecular Weight 212.66 g/mol

Canonical SMILES O=C1NC(=S)NC2=CC(Cl)=CC=C12
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Note: Experimentally determined physicochemical properties such as logP, pKa, and aqueous

solubility for SMase-IN-1 are not readily available in the public domain. The values for closely

related analogs suggest moderate lipophilicity and acidic properties.

Synthesis and Characterization
The synthesis of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold, to which SMase-IN-1
belongs, is well-documented in organic chemistry literature. A general and common synthetic

approach is outlined below.

General Synthesis Protocol:
A prevalent method for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones involves the

cyclocondensation of a 2-aminobenzoic acid derivative with a thiocyanate or carbon disulfide.

For SMase-IN-1, the synthesis would logically proceed from 2-amino-5-chlorobenzoic acid.

Reaction Scheme:

Starting Materials

Intermediate Product

2-amino-5-chlorobenzoic acid 2-isothiocyanato-5-chlorobenzoic acid

Reaction with
Thiophosgene

Thiophosgene (CSCl₂) or
Potassium Thiocyanate (KSCN)

SMase-IN-1
(6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one)

Intramolecular
Cyclization

Click to download full resolution via product page

Caption: General synthetic route to SMase-IN-1.

Detailed Steps:

Formation of the Isothiocyanate Intermediate: 2-amino-5-chlorobenzoic acid is reacted with a

thiocarbonyl source, such as thiophosgene or an alkali metal thiocyanate (e.g., potassium
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thiocyanate) in an appropriate solvent. This reaction typically proceeds at elevated

temperatures.

Intramolecular Cyclization: The resulting 2-isothiocyanato-5-chlorobenzoic acid intermediate

undergoes intramolecular cyclization upon heating, often in a high-boiling point solvent or in

the presence of a base, to yield the final product, 6-Chloro-2-thioxo-2,3-dihydroquinazolin-

4(1H)-one (SMase-IN-1).

Purification: The crude product is then purified using standard laboratory techniques such as

recrystallization or column chromatography to obtain the pure compound.

Characterization: The structure of the synthesized SMase-IN-1 would be confirmed using a

suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the proton

and carbon framework.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl

(C=O) and thiocarbonyl (C=S) moieties.

Biological Activity of SMase-IN-1
SMase-IN-1 has been identified as an inhibitor of bacterial sphingomyelinase and also exhibits

activity against other enzymes.
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Target Organism Activity Value

Sphingomyelinase C

(SMase)
Bacillus cereus IC₅₀ 6.43 µM

Butyrylcholinesterase

(BuChE)
Equine % Inhibition @ 50 µM 59.50%

Hemolysis Inhibition
Bacillus cereus-

induced
- Reduces hemolysis

Metal Chelation - Complex Formation
Forms a 2:1 complex

with Cu²⁺

Inhibition of Bacterial Sphingomyelinase
SMase-IN-1 is a moderate inhibitor of sphingomyelinase C from the bacterium Bacillus cereus.

[1] An enzyme kinetics study has determined its mode of inhibition to be of a mixed type.[1]

This suggests that SMase-IN-1 can bind to both the free enzyme and the enzyme-substrate

complex, affecting both the enzyme's affinity for the substrate and its catalytic turnover rate.

Inhibition of Butyrylcholinesterase
In addition to its activity against bacterial SMase, SMase-IN-1 has been shown to inhibit equine

butyrylcholinesterase.[1] This off-target activity is an important consideration in the

development of more selective inhibitors.

Anti-hemolytic Activity
Consistent with its inhibition of bacterial SMase, a known virulence factor, SMase-IN-1 has

demonstrated the ability to reduce the hemolysis of sheep erythrocytes induced by Bacillus

cereus.[1]

Potential for Inhibition of Human Neutral
Sphingomyelinase 2 (nSMase2)
The catalytic domain of Bacillus cereus sphingomyelinase shares similarities with human

neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in conditions such as

Alzheimer's disease.[1] This structural homology suggests that SMase-IN-1 may also inhibit
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human nSMase2. However, to date, there is no direct experimental evidence or quantitative

data to confirm this hypothesis. Further investigation is required to determine the activity and

selectivity of SMase-IN-1 against mammalian sphingomyelinases.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of SMase-
IN-1.

Sphingomyelinase Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory activity of compounds against

sphingomyelinase.
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Assay Preparation

Reaction Incubation

Detection

Data Analysis

Prepare Reagents:
- SMase Enzyme Solution
- Sphingomyelin Substrate

- Assay Buffer
- Inhibitor Stock Solution (SMase-IN-1)

Dispense enzyme, buffer, and serially
diluted inhibitor into a 96-well plate.

Pre-incubate at 37°C.

Initiate reaction by adding
sphingomyelin substrate.

Incubate at 37°C.

Stop the reaction.

Add detection reagents (e.g., Amplex Red kit)
to measure phosphocholine production.

Measure signal (absorbance or fluorescence)
using a plate reader.

Calculate % inhibition for each
inhibitor concentration.

Plot % inhibition vs. log[inhibitor]
and fit to a dose-response curve

to determine IC₅₀.

Click to download full resolution via product page

Caption: Workflow for a sphingomyelinase inhibition assay.
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Materials:

Sphingomyelinase (e.g., from Bacillus cereus)

Sphingomyelin (substrate)

Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)

SMase-IN-1

96-well microplate

Microplate reader

Detection reagents (e.g., Amplex Red Sphingomyelinase Assay Kit)

Procedure:

Prepare a stock solution of SMase-IN-1 in a suitable solvent (e.g., DMSO).

Perform serial dilutions of the SMase-IN-1 stock solution in assay buffer to create a range of

test concentrations.

In a 96-well plate, add the assay buffer, sphingomyelinase enzyme solution, and the diluted

SMase-IN-1 solutions (or solvent for control wells).

Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C.

Initiate the enzymatic reaction by adding the sphingomyelin substrate to all wells.

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

Stop the reaction according to the detection kit's instructions.

Add the detection reagents to quantify the amount of phosphocholine produced, which is

proportional to the enzyme activity.

Measure the absorbance or fluorescence using a microplate reader at the appropriate

wavelength.
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Calculate the percentage of inhibition for each concentration of SMase-IN-1 relative to the

control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Butyrylcholinesterase Inhibition Assay (Ellman's
Method)
This colorimetric assay is used to measure the inhibition of BuChE.

Materials:

Butyrylcholinesterase (e.g., from equine serum)

Butyrylthiocholine iodide (BTC) (substrate)

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

Phosphate buffer (pH 7.4)

SMase-IN-1

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of SMase-IN-1 in a suitable solvent and create serial dilutions in

phosphate buffer.

In a 96-well plate, add phosphate buffer, DTNB solution, and the diluted SMase-IN-1
solutions.

Add the butyrylcholinesterase enzyme solution to all wells except for the blank.

Pre-incubate the plate at room temperature for a short period.

Initiate the reaction by adding the BTC substrate to all wells.
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Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 5

minutes). The rate of color change is proportional to the enzyme activity.

Calculate the rate of reaction for each well and determine the percentage of inhibition for

each SMase-IN-1 concentration to calculate the IC₅₀.

Bacillus cereus-induced Hemolysis Assay
This assay assesses the ability of a compound to inhibit the hemolytic activity of B. cereus.

Materials:

Bacillus cereus culture

Sheep red blood cells (RBCs)

Phosphate-buffered saline (PBS)

SMase-IN-1

96-well V-bottom plate

Centrifuge

Microplate reader

Procedure:

Prepare a suspension of washed sheep RBCs in PBS.

Prepare a cell-free supernatant from a B. cereus culture, which contains the hemolysins.

In a 96-well plate, add the B. cereus supernatant and serial dilutions of SMase-IN-1. Include

controls for 0% hemolysis (RBCs in PBS) and 100% hemolysis (RBCs in water).

Add the RBC suspension to all wells.

Incubate the plate at 37°C for a specified time (e.g., 1 hour).
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Centrifuge the plate to pellet the intact RBCs.

Carefully transfer the supernatant to a new flat-bottom 96-well plate.

Measure the absorbance of the supernatant at a wavelength that detects hemoglobin

release (e.g., 540 nm).

Calculate the percentage of hemolysis for each concentration of SMase-IN-1 and determine

its anti-hemolytic activity.

Signaling Pathway Context: The Sphingomyelin-
Ceramide Pathway
Sphingomyelinases are key enzymes in the sphingomyelin-ceramide signaling pathway, a

critical cascade involved in a multitude of cellular processes including apoptosis, inflammation,

cell proliferation, and differentiation.[1][2][3][4][5][6][7][8]
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Caption: The Sphingomyelin-Ceramide signaling pathway and the inhibitory action of SMase-
IN-1.

Role of Sphingomyelinase
Under various cellular stress conditions, such as exposure to inflammatory cytokines (e.g.,

TNF-α), ligation of death receptors (e.g., Fas), or treatment with chemotherapeutic agents,

sphingomyelinases are activated.[4][5] These enzymes are located in different cellular

compartments, including the plasma membrane, lysosomes, and the extracellular space. Upon

activation, SMase catalyzes the hydrolysis of sphingomyelin, a major component of cell

membranes, into phosphocholine and ceramide.[1][2][3][7]

Ceramide as a Bioactive Lipid Second Messenger
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The generation of ceramide is a critical event in this pathway, as ceramide functions as a

potent bioactive lipid second messenger.[2][3][4][6] Ceramide can modulate the activity of

various downstream effector proteins, including:

Ceramide-Activated Protein Phosphatases (CAPPs): Such as PP1 and PP2A, which can

dephosphorylate and thereby regulate the activity of key signaling proteins like Akt and Bcl-2

family members.[2][3]

Stress-Activated Protein Kinases (SAPK/JNK): Leading to the activation of transcription

factors involved in apoptosis.[4]

Caspases: Ceramide can promote the activation of the caspase cascade, a central

executioner of apoptosis.

Impact of SMase Inhibition
By inhibiting sphingomyelinase, SMase-IN-1 blocks the production of ceramide from

sphingomyelin. This leads to a reduction in the intracellular pool of this second messenger,

thereby attenuating the downstream signaling events that are triggered by its accumulation.

The consequence of SMase inhibition is a decrease in ceramide-mediated cellular responses,

such as apoptosis and inflammation. This mechanism of action forms the basis for the

therapeutic potential of SMase inhibitors in various diseases characterized by excessive

ceramide production.

Conclusion and Future Directions
SMase-IN-1 is a valuable research tool for studying the roles of bacterial sphingomyelinases in

pathogenesis. Its quinazolinone scaffold represents a promising starting point for the

development of more potent and selective inhibitors. The key areas for future research include:

Elucidation of Activity against Mammalian SMases: It is crucial to determine the inhibitory

profile of SMase-IN-1 and its analogs against human acid, neutral, and alkaline

sphingomyelinases to assess its potential for treating human diseases.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-Chloro-2-

thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold will be essential to improve potency and

selectivity.
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In Vivo Efficacy Studies: Should activity against mammalian SMases be confirmed, in vivo

studies in relevant animal models of disease will be necessary to evaluate the therapeutic

potential of this class of inhibitors.

This technical guide provides a solid foundation for understanding the chemical and biological

properties of SMase-IN-1. Further research will undoubtedly shed more light on the therapeutic

utility of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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